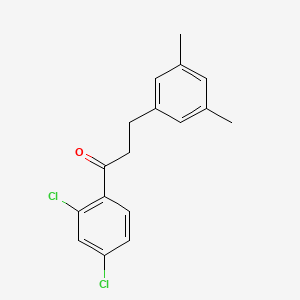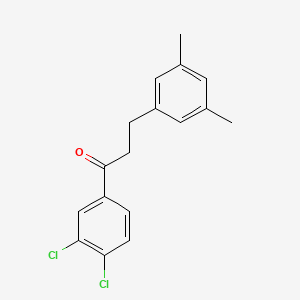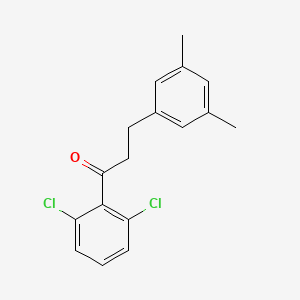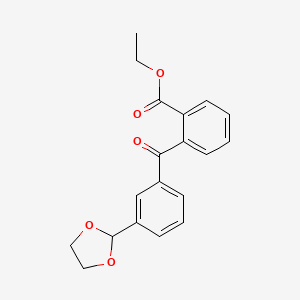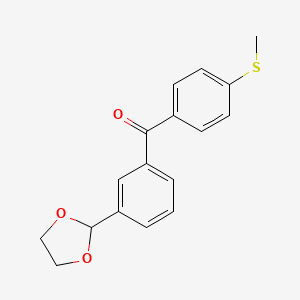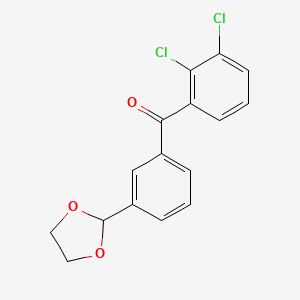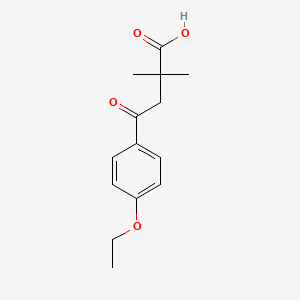
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of butyric acid, which is a carboxylic acid. It also contains an ethoxyphenyl group, which is a phenyl ring (a cyclic group of carbon atoms) with an ethoxy group attached. The dimethyl groups suggest the presence of two methyl (CH3) groups attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with a precursor to the butyric acid moiety. The ethoxy group could be introduced through a reaction with ethyl alcohol .Molecular Structure Analysis
The molecular structure would consist of a butyric acid backbone with the various groups attached. The phenyl ring would likely contribute to the compound’s aromatic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the phenyl ring, the ethoxy group, and the carboxylic acid group .Scientific Research Applications
Intermolecular Hydrogen Bonding
A study on acid-amide intermolecular hydrogen bonding revealed that a compound similar to 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, specifically 2,2-dimethylbutynoic acid with a pyridone terminus, acts as its self-complement to form an intermolecularly hydrogen-bonded dimer. This finding is significant in understanding molecular recognition and interaction in various chemical processes (Wash et al., 1997).
Asymmetric Synthesis
Research into asymmetric synthesis using ethyl glyoxylate and isobutyraldehyde, producing Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a derivative of this compound, provided insights into optimizing reaction conditions for better yield and enantioselectivity. This is pivotal for the development of more efficient synthetic routes in organic chemistry (Wang Jin-ji, 2014).
Optoelectronic and Charge Transport Properties
A study exploring the optoelectronic and charge transport properties of certain Pechmann dyes, including derivatives of this compound, showed potential applications in organic light-emitting diodes (OLEDs). This research highlights the relevance of such compounds in developing advanced materials for electronic devices (Wazzan & Irfan, 2019).
Chemical Reactivity and Biological Activity
Investigations into the hetero-Diels-Alder reaction of derivatives of this compound have led to the synthesis of various compounds with potential biological activity. This kind of research is crucial for the discovery and development of new pharmaceuticals and biochemical agents (Nekrasov & Obukhova, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-11-7-5-10(6-8-11)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZNBXQVQTFIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
